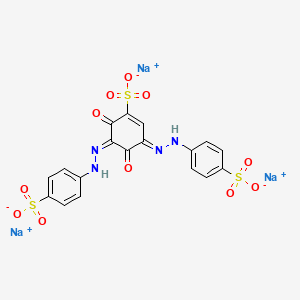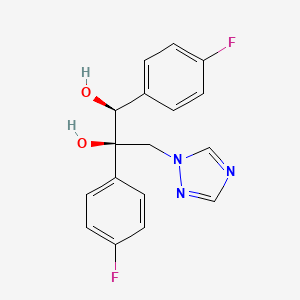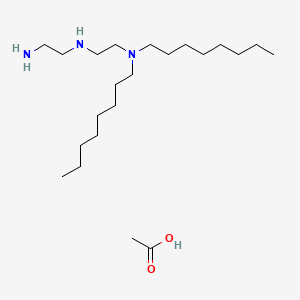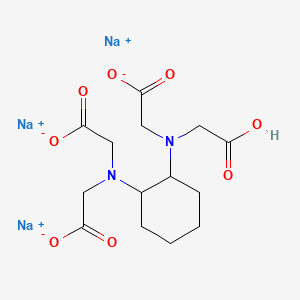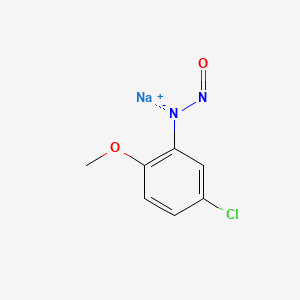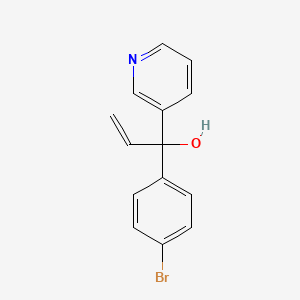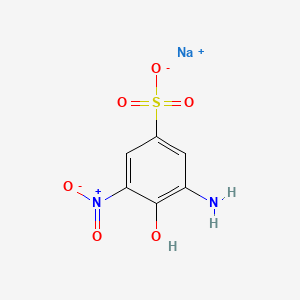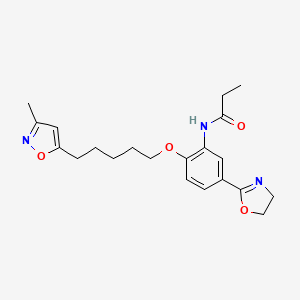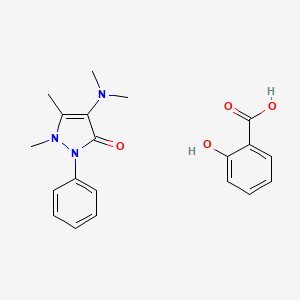
Aminophenazone salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminophenazone salicylate is a compound that combines the properties of aminophenazone and salicylic acidIt is a pyrazolone derivative with anti-inflammatory properties . Salicylic acid, on the other hand, is a well-known anti-inflammatory agent commonly used in the treatment of various skin conditions and as a precursor for aspirin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminophenazone is synthesized by the condensation of phenylhydrazine and ethyl acetoacetate under basic conditions, followed by methylation of the resulting intermediate compound 1-phenyl-3-methylpyrazolone with dimethyl sulfate or methyl iodide . The synthesis of salicylic acid involves the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature to form sodium salicylate, which is then acidified to yield salicylic acid .
Industrial Production Methods
Industrial production of aminophenazone involves large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. The production of salicylic acid on an industrial scale also follows the Kolbe-Schmitt reaction, with careful control of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Aminophenazone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed
Oxidation of aminophenazone can lead to the formation of pyridazine tetracarboxylic acid . Substitution reactions involving aminophenazone can produce various derivatives with different pharmacological properties .
Applications De Recherche Scientifique
Aminophenazone salicylate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme activity and metabolic pathways.
Medicine: Investigated for its analgesic, anti-inflammatory, and antipyretic properties.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
Aminophenazone exerts its effects primarily by inhibiting the cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins, thereby reducing pain and inflammation . Salicylic acid works by inhibiting the production of prostaglandins and other inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazone: Another pyrazolone derivative with similar analgesic and antipyretic properties.
Propyphenazone: A safer alternative to aminophenazone with fewer side effects.
Aspirin: A well-known anti-inflammatory agent derived from salicylic acid.
Uniqueness
Aminophenazone salicylate combines the properties of both aminophenazone and salicylic acid, offering a unique profile of analgesic, anti-inflammatory, and antipyretic effects. Its dual action on cyclooxygenase enzymes and inflammatory mediators makes it a valuable compound in both research and therapeutic applications .
Propriétés
Numéro CAS |
603-57-6 |
|---|---|
Formule moléculaire |
C20H23N3O4 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H17N3O.C7H6O3/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;8-6-4-2-1-3-5(6)7(9)10/h5-9H,1-4H3;1-4,8H,(H,9,10) |
Clé InChI |
OENATKSIWPUNNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC=C(C(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


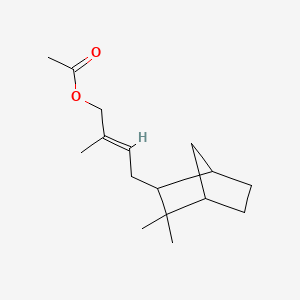
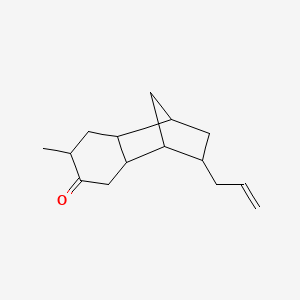
![N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide](/img/structure/B12680300.png)

